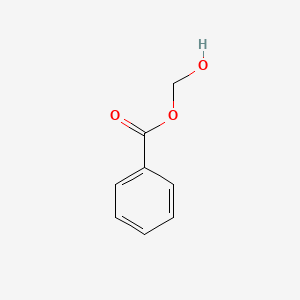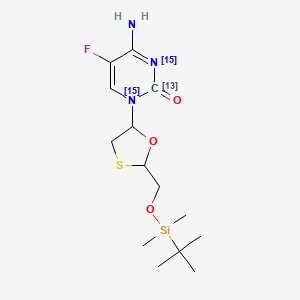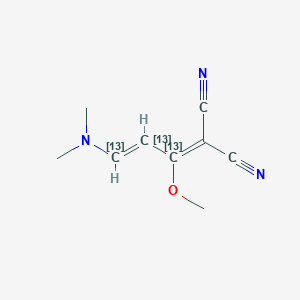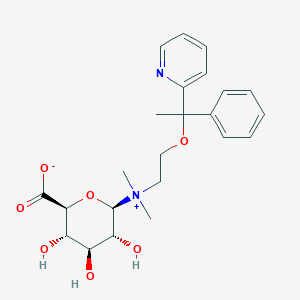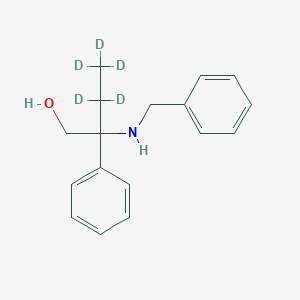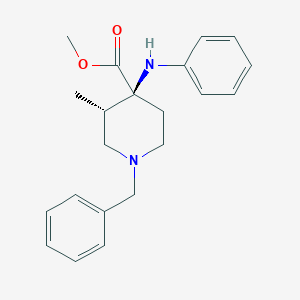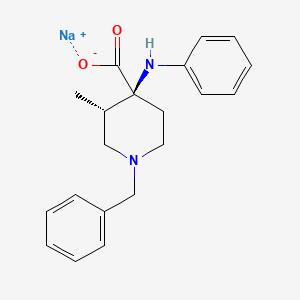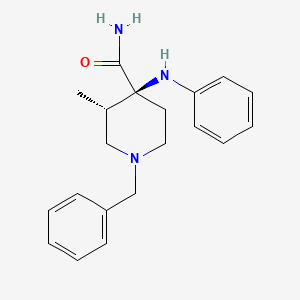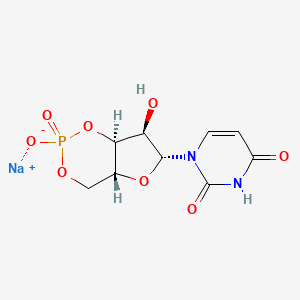
EINECS 260-295-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt: is a cyclic nucleotide with a pyrimidine nucleobase. It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of nucleic acids. This compound is often used in scientific research to study various biochemical processes and pathways.
科学研究应用
Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt has a wide range of applications in scientific research, including:
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of phosphodiesterases and other enzymes involved in nucleotide metabolism.
Biology:
- Plays a role in the study of cellular signaling pathways, particularly those involving cyclic nucleotides.
- Used in research on RNA structure and function.
Medicine:
- Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
- Studied for its role in enhancing cognitive function and memory.
Industry:
- Utilized in the development of diagnostic assays and biochemical reagents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt typically involves the cyclization of uridine monophosphate. This process can be achieved through chemical or enzymatic methods. The chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic phosphate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions: Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the cyclic phosphate group, resulting in the formation of uridine monophosphate.
Phosphorylation: The compound can be phosphorylated to form higher phosphorylated derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Phosphorylation: Requires phosphorylating agents such as phosphoric acid or its derivatives.
Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Uridine monophosphate.
Phosphorylation: Higher phosphorylated derivatives of uridine.
Oxidation and Reduction: Various oxidized or reduced forms of uridine derivatives.
作用机制
The mechanism of action of uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt involves its role as a second messenger in cellular signaling pathways. It can activate specific protein kinases and other signaling molecules, leading to various cellular responses. The compound interacts with molecular targets such as cyclic nucleotide-gated ion channels and phosphodiesterases, modulating their activity and influencing cellular processes.
相似化合物的比较
Uridine 2’,3’-cyclic phosphate: Another cyclic nucleotide with similar properties but different structural configuration.
Cyclic adenosine monophosphate (cAMP): A well-known cyclic nucleotide involved in numerous cellular signaling pathways.
Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide with distinct signaling roles in various physiological processes.
Uniqueness: Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt is unique due to its specific role in uridine metabolism and its potential applications in neurological research. Its ability to modulate specific signaling pathways and enzyme activities sets it apart from other cyclic nucleotides.
属性
IUPAC Name |
sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWIKXPIFYSBG-IAIGYFSYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2NaO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-58-7 |
Source


|
| Record name | Sodium uridine 3',5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5](/img/new.no-structure.jpg)


